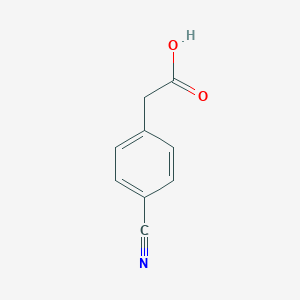

4-Cyanophenylacetic acid

概要

説明

4-Cyanophenylacetic acid is an organic compound with the molecular formula C9H7NO2. It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 4-Cyanophenylacetic acid can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired product. Another method includes the copper-catalyzed reaction of 4-cyanobenzyl bromide with potassium cyanide in the presence of a suitable solvent.

Industrial Production Methods: In industrial settings, this compound is typically produced via large-scale organic synthesis processes. These processes often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.

化学反応の分析

Types of Reactions: 4-Cyanophenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-cyanobenzoic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of the cyano group can yield 4-aminophenylacetic acid, typically using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: 4-Cyanobenzoic acid.

Reduction: 4-Aminophenylacetic acid.

Substitution: Products depend on the nucleophile used, such as 4-aminophenylacetic acid when using ammonia.

科学的研究の応用

4-Cyanophenylacetic acid is utilized in a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including tetrazines and quinoxalines.

Biology: The compound is used in the development of biochemical assays and as a building block for bioactive molecules.

Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: The compound is employed in the production of dyes, agrochemicals, and specialty chemicals.

作用機序

The mechanism of action of 4-cyanophenylacetic acid largely depends on its chemical reactivity. The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity. The specific pathways involved vary based on the derivative and its intended application.

類似化合物との比較

4-Cyanobenzoic acid: Similar structure but lacks the acetic acid moiety.

4-Aminophenylacetic acid: Formed by the reduction of 4-cyanophenylacetic acid.

4-Trifluoromethylphenylacetic acid: Contains a trifluoromethyl group instead of a cyano group.

Uniqueness: this compound is unique due to the presence of both a cyano group and an acetic acid moiety, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial processes.

生物活性

4-Cyanophenylacetic acid (CAS No. 5462-71-5) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₉H₇NO₂

- Molecular Weight : 161.16 g/mol

- CAS Number : 5462-71-5

- Purity : Typically assessed through methods such as NMR, HPLC, and LC-MS.

This compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways:

- Inhibition of Thymidylate Synthase : Research indicates that this compound derivatives can act as selective inhibitors of thymidylate synthase (TS) in Cryptosporidium hominis, a protozoan responsible for cryptosporidiosis. This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate, and its inhibition can lead to reduced viability of the pathogen in immunocompromised individuals .

- Matrix Metalloproteinase Inhibition : The compound has been evaluated for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in osteoarthritis. Studies show that certain derivatives exhibit low micromolar activity against MMP-13, indicating potential for therapeutic development in treating joint diseases .

- CYP Enzyme Interaction : this compound has been identified as an inhibitor of CYP1A2, an important enzyme in drug metabolism. This interaction suggests that it could influence the pharmacokinetics of co-administered drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Substituent Effects : Modifications at the phenyl ring can enhance or diminish inhibitory potency against target enzymes. For instance, the introduction of electron-withdrawing groups generally increases activity by stabilizing the transition state during enzyme interaction .

- Linker Variations : The methylene linker between the phenyl group and the acetic acid moiety plays a critical role in positioning the compound within the active site of enzymes like TS, affecting selectivity and potency .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Cryptosporidium hominis. The results demonstrated that specific analogs exhibited significant inhibition of parasite growth, supporting their potential as therapeutic agents against cryptosporidiosis .

Case Study 2: Anti-Arthritic Potential

In another investigation focusing on osteoarthritis treatment, derivatives of this compound were tested for their ability to inhibit MMPs involved in cartilage degradation. Results indicated that certain compounds effectively reduced MMP-13 activity, suggesting a promising avenue for developing anti-arthritic drugs .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound ID | Target Enzyme | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| Compound A | MMP-13 | 14.6 | High |

| Compound B | TS | 12.3 | Moderate |

| Compound C | TS | >100 | Low |

Table 2: Structural Modifications and Biological Activity

| Modification | Effect on Activity | Notes |

|---|---|---|

| Halogen Substitution | Increased potency | Enhances binding affinity |

| Alkyl Chain Extension | Decreased potency | Steric hindrance affects enzyme fit |

| Electron-Withdrawing Group | Increased stability | Stabilizes transition state during reaction |

Q & A

Q. Basic: What are the established synthetic routes for 4-cyanophenylacetic acid, and what factors influence reaction yield?

This compound is commonly synthesized via cyano-substitution or carboxylation reactions. A key method involves the reaction of phenylacetic acid derivatives with cyanating agents (e.g., KCN or CuCN) under acidic conditions. Another route uses nitrile precursors in the presence of Lewis acid catalysts (e.g., Zn(OTf)₂) to form tetrazine derivatives . Yield optimization depends on:

- Catalyst selection : Lewis acids enhance reaction efficiency by stabilizing intermediates.

- Temperature control : Microwave-assisted synthesis (60°C for 24 hours) improves homogeneity and reduces side reactions compared to traditional heating .

- Purification : Ethyl acetate extraction and rotary evaporation are standard for isolating the product .

Q. Basic: Which analytical techniques are critical for characterizing this compound in research settings?

Validated methods include:

- HPLC : For purity assessment, using reverse-phase C18 columns and UV detection at 254 nm .

- NMR (¹H/¹³C) : To confirm structural integrity; key signals include aromatic protons (δ 7.2–7.6 ppm) and the carboxylic acid proton (δ 12.1 ppm) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects the molecular ion peak at m/z 161 [M-H]⁻ .

- FT-IR : Peaks at ~2210 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (COOH stretch) confirm functional groups .

Q. Basic: How should this compound be stored to maintain stability, and what are its key hazards?

- Storage : Ambient temperatures (20–25°C) in airtight, light-resistant containers to prevent hydrolysis of the nitrile group .

- Hazards :

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Q. Basic: What are the primary biochemical or pharmacological applications of this compound?

While direct pharmacological data are limited, its derivatives are used in:

- Tetrazine Synthesis : As a precursor for bioorthogonal click chemistry in drug conjugation .

- Nanomaterial Functionalization : Covalent attachment to upconversion nanoparticles (UCNPs) for targeted drug delivery systems .

- Enzyme Studies : Fluorescence-based assays for oxidase activity due to its aromatic structure .

Q. Advanced: What mechanistic insights explain the role of this compound in tetrazine synthesis?

The nitrile group undergoes cycloaddition with hydrazine under Lewis acid catalysis (e.g., Zn²⁺), forming a 1,2,4,5-tetrazine ring. Key steps:

Nucleophilic Attack : Hydrazine attacks the nitrile carbon, forming a dihydrotetrazine intermediate.

Oxidation : Sodium nitrite (NaNO₂) in acidic conditions oxidizes the intermediate to the tetrazine .

Side reactions (e.g., hydrolysis to amides) can occur if pH or temperature is poorly controlled .

Q. Advanced: How do researchers resolve contradictions in reported synthesis yields for this compound derivatives?

Discrepancies often arise from:

- Reagent Purity : Impurities in hydrazine or catalysts reduce yields; use ≥98% anhydrous hydrazine .

- Reaction Scale : Microwave synthesis (small-scale) may show higher yields (85–90%) vs. bulk reactions (70–75%) due to better heat distribution .

- Analytical Variability : Cross-validate purity using complementary techniques (e.g., HPLC + NMR) .

Q. Advanced: What challenges exist in integrating this compound into nanomaterials, and how are they addressed?

- Solubility : Poor aqueous solubility requires functionalization with PEG or folic acid for biocompatibility .

- Stability in Biological Media : Encapsulation in polymeric matrices (e.g., PAAm) prevents premature degradation .

- Targeting Efficiency : Conjugation with ligands like folic acid enhances cellular uptake in cancer studies .

Q. Advanced: How is this compound utilized in synthesizing heterocyclic compounds beyond tetrazines?

It serves as a precursor for:

- Thiadiazines : Reacted with chlorobenzylidene hydrazine to form antimicrobial agents .

- Triazine Derivatives : Used in agrochemical research via nucleophilic substitution with phenoxy groups .

Q. Advanced: What toxicological data gaps exist for this compound, and how can they be addressed experimentally?

- Gaps : Limited in vivo toxicity studies; existing data focus on acute exposure .

- Proposed Methods :

- Ames Test : Assess mutagenicity using Salmonella strains.

- Rodent Studies : Acute/chronic toxicity profiling per OECD Guidelines 420/453 .

Q. Advanced: What purification strategies are optimal for this compound in large-scale synthesis?

特性

IUPAC Name |

2-(4-cyanophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBXRQONNWEETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203054 | |

| Record name | 4-Cyanophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-71-5 | |

| Record name | 4-Cyanophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5462-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyanophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJK6AE7K3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。